molecular formula C27H21N3O4S B11401853 {2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone

{2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone

Cat. No.: B11401853
M. Wt: 483.5 g/mol
InChI Key: UBDAOIDSPPVRGR-UHFFFAOYSA-N
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Description

“3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” typically involves multi-step organic synthesis. The process may include:

  • Formation of the benzodioxole ring through cyclization reactions.
  • Introduction of the carbonyl group via acylation reactions.
  • Synthesis of the thiazole ring through condensation reactions involving appropriate thioamide and haloketone precursors.
  • Coupling of the ethoxyphenyl group using Suzuki or Heck coupling reactions.
  • Final assembly of the indolizine core through cyclization and amination reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature, pressure, and time.
  • Implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

“3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzodioxole ring may yield corresponding quinones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” would depend on its specific interactions with molecular targets. This may involve:

  • Binding to specific receptors or enzymes.
  • Modulation of signaling pathways.
  • Induction of cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE
  • 3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-PROPOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE

Uniqueness

The uniqueness of “3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE” lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H21N3O4S

Molecular Weight

483.5 g/mol

IUPAC Name

[2-amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C27H21N3O4S/c1-2-32-18-9-6-16(7-10-18)19-14-35-27(29-19)23-20-5-3-4-12-30(20)25(24(23)28)26(31)17-8-11-21-22(13-17)34-15-33-21/h3-14H,2,15,28H2,1H3

InChI Key

UBDAOIDSPPVRGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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